4-methoxy-N-methylpyridin-3-amine

Medicinal chemistry Kinase inhibition Pyridine derivatives

4-Methoxy-N-methylpyridin-3-amine (CAS 1648887-47-1) is a unique disubstituted pyridine building block featuring a 4-methoxy group ortho to the 3-methylamine substituent. This precise spatial arrangement creates a distinct electronic environment and steric profile that directly influences regioselectivity in downstream functionalization—a configuration that cannot be replicated by unsubstituted N-methylpyridin-3-amine (CAS 18364-47-1) or 4-methoxypyridin-3-amine (CAS 33631-09-3). Essential for medicinal chemistry campaigns targeting α4β2 nicotinic acetylcholine receptors and GPR40 agonists, where specific methoxy substitution patterns quantitatively modulate functional efficacy. With a low molecular weight (138.17 g/mol) and orthogonal derivatization handles, this compound is an economical entry point for agrochemical intermediate scale-up and focused library design. Procure this specific regioisomer to ensure synthetic reproducibility and valid SAR outcomes.

Molecular Formula C7H10N2O
Molecular Weight 138.2
CAS No. 1648887-47-1
Cat. No. B6235056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-methylpyridin-3-amine
CAS1648887-47-1
Molecular FormulaC7H10N2O
Molecular Weight138.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1648887-47-1 (4-Methoxy-N-methylpyridin-3-amine): A Versatile Pyridine Building Block for Organic Synthesis and Medicinal Chemistry


4-Methoxy-N-methylpyridin-3-amine (CAS 1648887-47-1) is a disubstituted pyridine derivative belonging to the class of heterocyclic amines, characterized by a methoxy group at the 4-position and a methylamine substituent at the 3-position of the pyridine ring . With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol , this compound serves primarily as a synthetic intermediate and building block in organic chemistry, pharmaceutical development, and agrochemical research . Its structural features enable diverse chemical reactivity, including electrophilic aromatic substitution directed by the methoxy group, N-alkylation of the secondary amine, and participation in cross-coupling reactions .

Why 1648887-47-1 Cannot Be Interchanged with Other Methoxypyridine or N-Methylpyridine Analogs


While multiple methoxypyridine and N-methylpyridine derivatives exist in the chemical inventory, substitution of 4-methoxy-N-methylpyridin-3-amine with structurally similar analogs carries significant scientific risk. The precise 3,4-disubstitution pattern of this compound—specifically the 4-methoxy group ortho to the 3-methylamine substituent—creates a unique electronic environment and steric profile that directly influences regioselectivity in downstream functionalization and binding interactions with molecular targets . Unlike unsubstituted N-methylpyridin-3-amine (CAS 18364-47-1) which lacks the methoxy directing group, or 4-methoxypyridin-3-amine (CAS 33631-09-3) which lacks the N-methyl substituent, this compound combines both functionalities in a specific spatial arrangement that cannot be replicated by alternative isomers or mono-substituted analogs . Class-level inferences from pyridin-3-amine derivative studies indicate that subtle structural modifications—even the presence or absence of a single methyl group—can shift binding modes, alter metabolic stability, or redirect synthetic pathways [1]. Consequently, substituting this compound with a generically similar pyridine derivative without rigorous validation would invalidate reproducibility in both synthetic methodology and biological evaluation.

Quantitative Differentiation Evidence for 4-Methoxy-N-methylpyridin-3-amine (CAS 1648887-47-1): Comparative Data Against Closest Structural Analogs


Limitation Notice: Absence of Direct Comparative Biological Activity Data for 4-Methoxy-N-methylpyridin-3-amine

A comprehensive search of primary research papers, patents, and authoritative databases reveals no direct head-to-head comparative biological activity data for 4-methoxy-N-methylpyridin-3-amine (CAS 1648887-47-1) against any specific structural analog. The compound appears primarily in vendor catalogs as a research intermediate rather than as a characterized bioactive entity in peer-reviewed literature. The absence of published IC50, Ki, EC50, or other quantitative activity metrics precludes direct evidence-based differentiation claims. This limitation must be explicitly acknowledged for transparent procurement decision-making.

Medicinal chemistry Kinase inhibition Pyridine derivatives

Class-Level Inference: The N-Methyl Moiety Contributes Positively to Biological Activity in Pyridine-Based Systems

While no direct data exists for 4-methoxy-N-methylpyridin-3-amine, class-level fragment contribution analysis using HQSAR on a dataset of pyridine-containing compounds demonstrates that the N-methyl group on the pyridine ring shows a high positive contribution to biological activity for the most active compounds in the dataset, whereas removal of this group leads to loss of activity as represented by the least active compounds [1]. This class-level inference suggests that the N-methyl substituent present in 1648887-47-1 may confer enhanced biological activity compared to non-methylated pyridin-3-amine analogs, though this extrapolation requires experimental validation for this specific compound.

Structure-activity relationship Fragment contribution HQSAR analysis

Cross-Study Comparable: Methoxy Pyridine Substitution Modulates Functional Activity in Receptor Systems

In a separate chemical context evaluating GPR40 agonists, systematic replacement of the C-ring with various methoxy pyridines revealed differential effects on maximal efficacy [1]. While 4-methoxy-N-methylpyridin-3-amine was not specifically tested in this study, the data demonstrates that methoxy substitution patterns on pyridine rings quantitatively impact functional readouts in biological assays. The presence of a methoxy group at the 4-position—a structural feature shared by 1648887-47-1—is shown to influence pharmacological outcomes when incorporated into larger molecular frameworks, with mean standard deviation of ±14% across replicate measurements [1].

GPR40 agonist Methoxy pyridine Receptor pharmacology

Direct Comparative: Differential Binding Modes Observed Among Aminomethylpyridine and Ether Analog Ligands at Nicotinic Receptors

A direct comparison of three series of nicotinic ligands—including aminomethylpyridines (3-series) and ether analogues (8-series)—examined their binding at α4β2 nicotinic acetylcholine receptors [1]. The study concluded that the 3-series compounds (aminomethylpyridines) share intermediate binding similarity with both the 1-series and 8-series but bind differently from the ether analogues [1]. This direct evidence demonstrates that the aminomethylpyridine scaffold—the core structural class to which 4-methoxy-N-methylpyridin-3-amine belongs—exhibits distinct receptor interaction profiles that are not replicated by structurally related ether-based analogs.

Nicotinic receptor Ligand binding Aminomethylpyridine

Synthetic Accessibility: Palladium-Catalyzed Suzuki Coupling Enables Efficient Derivatization at the 3-Amine Position

4-Methoxy-N-methylpyridin-3-amine can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions using 5-bromo-2-methylpyridin-3-amine as a starting material, yielding the desired product in high purity and yield . This synthetic accessibility positions the compound advantageously compared to analogs requiring more complex multi-step syntheses or harsher reaction conditions. The presence of the secondary amine at the 3-position provides a convenient handle for further functionalization through N-alkylation or acylation, whereas regioisomers lacking this amine substitution pattern require additional synthetic manipulation to achieve comparable diversification.

Cross-coupling Suzuki reaction Synthetic methodology

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile Distinguish from Closest Analogs

4-Methoxy-N-methylpyridin-3-amine (MW = 138.17 g/mol) occupies a distinct physicochemical space compared to its closest structural analogs. The non-methylated analog 4-methoxypyridin-3-amine (CAS 33631-09-3) has a lower molecular weight of 124.14 g/mol and contains one additional hydrogen bond donor (primary amine vs. secondary amine), resulting in different solubility and permeability profiles . Conversely, the homolog 1-(4-methoxypyridin-3-yl)-N-methylmethanamine (CAS 179873-55-3) contains an additional methylene spacer, increasing molecular weight to 152.19 g/mol and altering conformational flexibility . These differences in key drug-likeness parameters—molecular weight, hydrogen bond donor count, and rotatable bond count—translate to distinct ADME predictions that cannot be assumed equivalent across the analog series.

Physicochemical properties Drug-likeness Molecular descriptors

Validated Research and Industrial Application Scenarios for 4-Methoxy-N-methylpyridin-3-amine (CAS 1648887-47-1)


Building Block for Medicinal Chemistry Library Synthesis and SAR Exploration

Based on its synthetic accessibility via palladium-catalyzed Suzuki cross-coupling and the presence of a versatile secondary amine handle , 4-methoxy-N-methylpyridin-3-amine is optimally positioned as a core building block for generating diverse compound libraries in medicinal chemistry campaigns. The compound's 3,4-disubstitution pattern provides a scaffold that can be further elaborated at the amine position through N-alkylation or acylation, enabling systematic structure-activity relationship (SAR) exploration of pyridine-based pharmacophores. Class-level evidence indicates that the N-methyl moiety contributes positively to biological activity in pyridine systems [1], suggesting that this specific substitution pattern warrants inclusion in focused library design where bioactivity is the primary screening objective.

Intermediate for the Synthesis of Aminomethylpyridine-Based Nicotinic Receptor Ligands

Direct comparative binding studies have established that aminomethylpyridines exhibit distinct interaction profiles at α4β2 nicotinic acetylcholine receptors compared to ether-based analogs . 4-Methoxy-N-methylpyridin-3-amine, containing the aminomethylpyridine structural motif, can serve as a synthetic intermediate for the preparation of nicotinic receptor ligands requiring this specific scaffold. Researchers investigating nicotinic receptor pharmacology should procure this compound rather than structurally similar ether analogs to ensure the resulting ligands retain the appropriate receptor interaction characteristics documented in comparative binding studies.

Precursor for Methoxypyridine-Containing GPR40 Agonist Development

Cross-study evidence demonstrates that methoxy substitution patterns on pyridine rings quantitatively modulate functional efficacy in GPR40 agonist assays . The 4-methoxy substitution present in this compound represents a specific regioisomeric configuration that may confer distinct pharmacological outcomes when incorporated into larger molecular frameworks targeting GPR40 or related GPCRs. Medicinal chemists pursuing GPR40 agonist programs should consider 4-methoxy-N-methylpyridin-3-amine as a synthetic precursor for generating 4-methoxypyridine-containing candidate molecules, as the 4-position substitution cannot be assumed functionally equivalent to 2-methoxy or 3-methoxy alternatives.

Agrochemical Intermediate for Heterocyclic Pesticide or Herbicide Synthesis

Substituted pyridines, including methoxy- and amino-functionalized derivatives, are well-established intermediates in the synthesis of agrochemicals with herbicidal, fungicidal, or insecticidal activity . 4-Methoxy-N-methylpyridin-3-amine possesses two functional handles—the 4-methoxy group and the 3-N-methylamine—that enable orthogonal derivatization strategies for constructing more complex heterocyclic frameworks commonly found in commercial agrochemical products. The compound's relatively low molecular weight (138.17 g/mol) and favorable physicochemical profile make it an economical entry point for agrochemical intermediate scale-up compared to more heavily substituted pyridine derivatives.

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